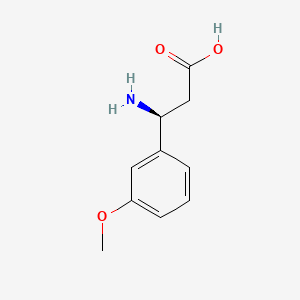

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid

Vue d'ensemble

Description

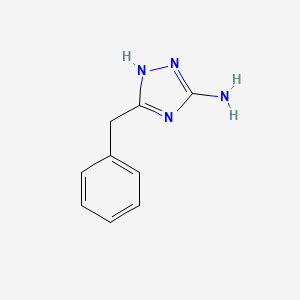

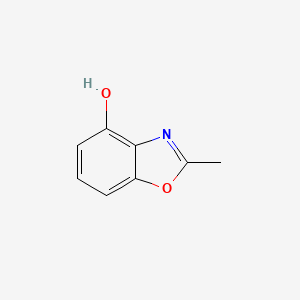

“(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid” is a chemical compound with the CAS Number: 783300-35-6 . It has a molecular weight of 195.22 and its molecular formula is C10H13NO3 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C10H13NO3 . More detailed structural information may be available in 2D Mol files or computed 3D SD files .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 195.22 and its molecular formula is C10H13NO3 .

Applications De Recherche Scientifique

Corrosion Inhibition :

- Schiff bases derived from (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high efficiency in corrosion inhibition, with some showing up to 97.3% efficiency at certain concentrations. Their adsorption on the metal surface follows Langmuir's adsorption isotherm, indicating a combination of physisorption and chemisorption mechanisms. Electrochemical studies confirm their role as mixed-type inhibitors, predominantly behaving as cathodic inhibitors (Gupta et al., 2016).

Electrochemical Applications :

- The compound has been used in electrochemical hydrogenation processes. Specifically, the hydrogenation of 3-(methoxyphenyl)propenoic acids to 3-(methoxyphenyl)propanoic acids has been achieved using electrocatalytic methods at nickel cathodes, demonstrating the compound's utility in chemical synthesis (Korotaeva et al., 2011).

Pharmaceutical Research :

- Novel conjugates of this compound have been synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities. Some of these compounds have shown significant efficacy, comparable to standard treatments in these areas (Subudhi & Sahoo, 2011).

Environmental Toxicology :

- Derivatives of this compound have been assessed for their phytotoxic and mutagenic effects using the Triticum test. These studies help understand the environmental impact and safety profile of such compounds, crucial for their potential application in agriculture or pharmaceuticals (Jităreanu et al., 2013).

Biocatalysis :

- S-3-amino-3-phenylpropionic acid, an isomer of the compound , has been used as an intermediate in the biocatalytic synthesis of pharmaceuticals like S-dapoxetine. This showcases the compound's role in enzymatic reactions and its importance in the synthesis of biologically active molecules (Li et al., 2013).

Material Science :

- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid have been studied for their potential in medical applications due to their antibacterial and antifungal properties. This demonstrates the compound's utility in enhancing the properties of polymeric materials (Aly & El-Mohdy, 2015).

Safety and Hazards

“(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid” is classified under the GHS07 hazard pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with this compound are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Mécanisme D'action

Target of Action

The primary targets of (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid are currently unknown. The compound is a derivative of hydroxycinnamic acid, which is known to have various biological activities . .

Biochemical Pathways

It’s known that hydroxycinnamic acid derivatives can be metabolized by gut microbiota , suggesting that this compound may also be involved in gut microbiota-related pathways.

Pharmacokinetics

A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that it undergoes rapid metabolism and wide tissue distribution in rats

Action Environment

The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the activity of hydroxycinnamic acid derivatives can be affected by the gut microbiota , suggesting that the gut environment may play a role in the action of this compound.

Propriétés

IUPAC Name |

(3S)-3-amino-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMPGCPZEOXEES-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)